molecular formula C21H14F3N3O3 B2824247 2-(2H-1,3-benzodioxol-5-yl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326806-76-1

2-(2H-1,3-benzodioxol-5-yl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B2824247
CAS RN: 1326806-76-1
M. Wt: 413.356
InChI Key: NOBBSFGMIYKKJP-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C21H14F3N3O3 and its molecular weight is 413.356. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized and characterized novel compounds with structures related to the queried compound, showing significant antimicrobial activities. For instance, compounds have been developed as potential antimicrobial agents against a variety of bacterial and fungal strains. These include broad-spectrum antimicrobial activities and moderate to good antioxidant activities. The antimicrobial results are often supported by molecular docking studies, indicating good affinity towards target enzymes like the E. coli MurB enzyme, suggesting these compounds as potential inhibitors (Bhat et al., 2016).

Anticancer Applications

Compounds structurally related to the query have also been investigated for their potential anticancer activities. For example, novel pyrazoline derivatives containing thiophene and benzodioxol moieties have shown remarkable activity against leukemia, renal cancer, and prostate cancer cell lines, indicating their potential as antitumor agents (Insuasty et al., 2012).

Anti-Inflammatory and Analgesic Applications

Research on celecoxib derivatives, which share a similar chemical framework with the queried compound, has revealed anti-inflammatory and analgesic activities with minimal or no ulcerogenic effect. This highlights the potential of such compounds to be developed into therapeutic agents with improved safety profiles compared to existing medications (Küçükgüzel et al., 2013).

Other Potential Applications

The synthesis of novel compounds related to the query has led to the exploration of their applications in other areas, such as antihyperglycemic agents and inhibitors of renal tubular glucose reabsorption, suggesting a new class of potent antihyperglycemic agents (Kees et al., 1996).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-[[3-(trifluoromethyl)phenyl]methyl]-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3/c22-21(23,24)15-3-1-2-13(8-15)11-26-6-7-27-17(20(26)28)10-16(25-27)14-4-5-18-19(9-14)30-12-29-18/h1-9,16-17,25H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWOLASEDZEYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN2C1C(=O)N(C=C2)CC3=CC(=CC=C3)C(F)(F)F)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2H-1,3-benzodioxol-5-yl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

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